

Comprehensive Technical Guide: Anti-Angiogenic Activities of Bigelovin

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Compound Focus: Bigelovin

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Introduction and Chemical Background

Bigelovin is a sesquiterpene lactone compound isolated from the traditional Chinese medicinal plant **Inula helianthus-aquatica**, which has been historically used in Yunnan, China for cancer treatment and milk duct obstruction. [1] [2] This natural product possesses a characteristic molecular structure featuring **two α,β -unsaturated ketone moieties** that contribute significantly to its biological activity through interactions with cellular nucleophiles. [3] The compound was first isolated from *Inula* species in 1996 and demonstrated cytotoxic activities against various cancer cell lines. [2] Early research confirmed that crude aqueous extracts of *I. helianthus-aquatica* exhibit potent antitumor activities in several human cancer cell lines and mouse Ehrlich ascites tumor models, paving the way for further investigation into its active components. [2]

Bigelovin has emerged as a **multi-target anti-cancer agent** with demonstrated activities across multiple hallmarks of cancer, including induction of apoptosis, inhibition of angiogenesis, and immunomodulation. [1] [3] [4] The compound has been identified as a **selective retinoid X receptor α agonist**, which may contribute to its diverse biological effects. [3] The following table summarizes key characteristics of **bigelovin**:

Property	Description
Chemical Class	Sesquiterpene lactone

Property	Description
Natural Source	<i>Inula helianthus-aquatica</i> (Family: Asteraceae)
Historical Use	Traditional cancer treatment in Yunnan, China
Molecular Features	Two α,β -unsaturated ketone moieties
Primary Molecular Target	Selective retinoid X receptor α (RXR α) agonist
Key Biological Activities	Anti-angiogenic, immunomodulatory, pro-apoptotic

Anti-Angiogenic Effects of Bigelovin

In Vitro Anti-Angiogenic Activities

Bigelovin demonstrates potent anti-angiogenic effects in human endothelial cell models. In human microvascular endothelial cells (HMEC-1), **bigelovin** significantly inhibits **critical angiogenesis processes** including cell proliferation, migration, and tube formation. [1] [2] These activities manifest at non-cytotoxic concentrations, suggesting a specific anti-angiogenic mechanism rather than general cytotoxicity. [2] The compound also effectively suppresses **endothelial cell adhesion molecules**, particularly intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which are essential for leukocyte recruitment and endothelial activation during angiogenesis. [1] This downregulation occurs at the transcriptional level, with studies showing significant reduction in mRNA expression of these adhesion molecules in **bigelovin**-treated human endothelial cells. [1]

Another crucial mechanism involves **bigelovin's** inhibition of **human monocyte adhesion** to endothelial cells. [1] [2] This anti-adhesive effect disrupts the cross-talk between inflammatory cells and endothelial cells, which is a critical driver of pathological angiogenesis in the tumor microenvironment. Research indicates that this activity may be mediated through **bigelovin's** ability to block **I κ B α degradation and NF- κ B activation**, a key signaling pathway regulating both inflammation and angiogenesis. [2]

In Vivo Anti-Angiogenic Models

The anti-angiogenic efficacy of **bigelovin** has been validated in several in vivo models, most notably in transgenic zebrafish embryos (*Tg(fli1a:EGFP)y1*) with fluorescent blood vessels. [1] [2] In this model, **bigelovin** treatment for 48 hours resulted in **dose-dependent inhibition** of subintestinal vessel (SIV) formation, with complete inhibition observed at 100 μM concentration. [2] When the length of SIVs was quantified, results showed that **bigelovin** treatment significantly reduced vessel growth compared to control groups treated with vehicle alone (0.2% v/v DMSO). [2]

Further molecular analysis of **bigelovin**-treated zebrafish embryos revealed **downregulation of key angiogenesis signaling components**, particularly Ang2 and its receptor Tie2. [1] These genes are critical for vessel maturation and stability, and their suppression provides a mechanistic explanation for the observed anti-angiogenic effects. The zebrafish model offers a robust whole-animal system for evaluating anti-angiogenic compounds, as it allows real-time visualization of developing vasculature and assessment of compound effects on complex angiogenic processes in a living organism.

The following table summarizes the key experimental findings on **bigelovin**'s anti-angiogenic effects:

Experimental Model	Key Findings	Dose/Concentration
Human Microvascular Endothelial Cells (HMEC-1)	Inhibition of proliferation, migration, tube formation; Downregulation of ICAM-1, VCAM-1, E-selectin	Varying concentrations based on assay [2]
Human Monocyte-Endothelial Adhesion Assay	Inhibition of monocyte adhesion to endothelial cells	Not specified [1] [2]
Transgenic Zebrafish Embryos	Dose-dependent inhibition of subintestinal vessel formation; Complete inhibition at highest dose; Downregulation of Ang2 and Tie2 genes	25, 50, 100 μM for 48 hours [1] [2]

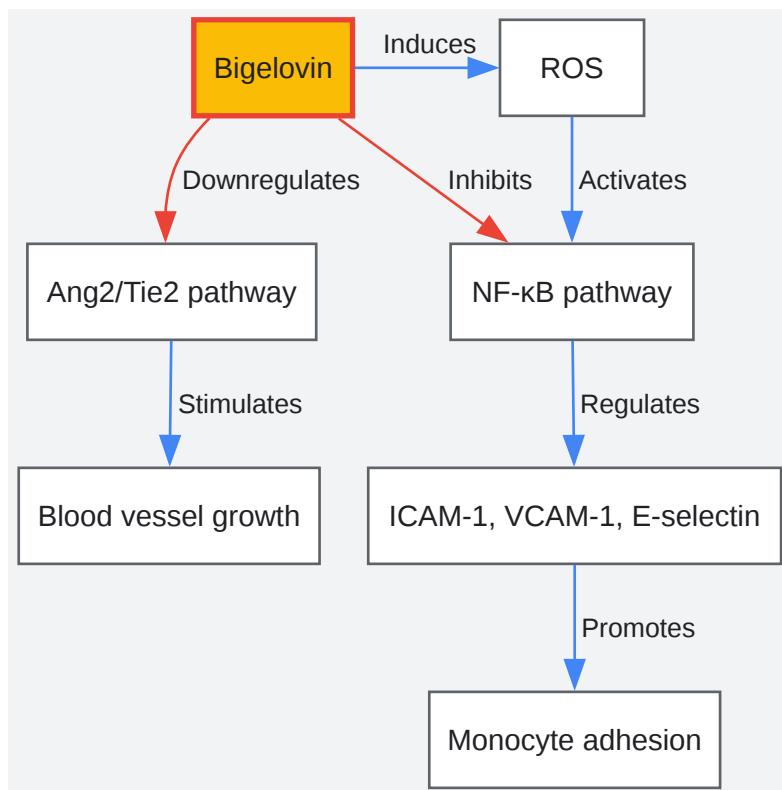
Molecular Mechanisms of Action

Signaling Pathways in Angiogenesis Inhibition

Bigelovin exerts its anti-angiogenic effects through modulation of multiple signaling pathways that are crucial for blood vessel formation. A primary mechanism involves the **suppression of the NF- κ B signaling pathway** through inhibition of I κ B α degradation, which subsequently reduces the expression of pro-angiogenic genes and adhesion molecules. [2] Additionally, **bigelovin** downregulates the **Ang2/Tie2 signaling axis**, a key pathway involved in vessel destabilization and angiogenic sprouting. [1] This pathway is particularly important in the tumor microenvironment, where it facilitates the transition from dormant to active blood vessels.

Research also indicates that **bigelovin** can **inhibit the PI3K/AKT/mTOR pathway** in cancer cells, which represents a parallel mechanism that indirectly affects angiogenesis. [4] While this pathway is primarily associated with direct effects on cancer cell survival and proliferation, it also influences the production of angiogenic factors by tumor cells. The generation of **reactive oxygen species (ROS)** appears to be an upstream event in **bigelovin's** mechanism, as demonstrated by the abolition of its effects when cells are pretreated with the antioxidant N-acetyl-l-cysteine (NAC). [4]

The following diagram illustrates the key signaling pathways affected by **bigelovin** in endothelial cells:



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Bigelovin's effects on key endothelial signaling pathways. The diagram highlights multi-target inhibition of pro-angiogenic signaling.

Multi-Targeting Anti-Cancer Activities

Beyond its direct anti-angiogenic effects, **bigelovin** exhibits a **multi-targeting anti-cancer profile** that enhances its therapeutic potential. The compound simultaneously impacts multiple hallmarks of cancer through distinct but complementary mechanisms:

- **Direct Pro-Apoptotic Activity:** **Bigelovin** activates both intrinsic and extrinsic apoptosis pathways in cancer cells, characterized by caspase-8, caspase-9, and caspase-3 activation along with PARP cleavage. [3] This effect is particularly potent in colorectal cancer cells, where **bigelovin** upregulates **death receptor 5 (DR5)** and increases reactive oxygen species. [3]
- **Cell Cycle Arrest:** The compound induces **G2/M phase cell cycle arrest** in cancer cells through modulation of cyclin B1 and phospho-Rb expression, preventing cell division and proliferation. [3]
- **Autophagy Induction:** In liver cancer models, **bigelovin** induces protective autophagy via ROS-mediated inhibition of the AKT/mTOR/p70S6K pathway. [4] When autophagy is inhibited, **bigelovin**-induced cell death is enhanced, suggesting potential combination therapy approaches.
- **Immunomodulatory Effects:** **Bigelovin** suppresses proliferation and cytokine production (IFN- γ , IL-2, IL-12) in human peripheral blood mononuclear cells (PBMCs), indicating **immunosuppressive activity** that may be beneficial for inflammatory conditions. [1] [2]

This multi-mechanistic approach is particularly valuable for overcoming drug resistance in cancer therapy, as simultaneous targeting of multiple pathways reduces the likelihood of adaptive resistance development.

Immunomodulatory Activities

Bigelovin demonstrates significant immunomodulatory activities that complement its anti-angiogenic effects, particularly through modulation of **human peripheral blood mononuclear cells (PBMCs)** and expression of **cell adhesion molecules (CAMs)** on endothelial cells. [1] [2] In PBMCs, **bigelovin** treatment suppresses both proliferation and production of Th1 cytokines including **IFN- γ , IL-2, and IL-12**. [1] These

cytokines are critical for effective anti-tumor immune responses, and their downregulation suggests that **bigelovin** may modulate the tumor immune microenvironment in addition to its direct effects on blood vessels.

The compound also significantly inhibits the expression of inflammation-related cell adhesion molecules (ICAM-1, VCAM-1, and E-selectin) on human endothelial cells, which subsequently reduces **monocyte adhesion to endothelial cells**. [1] [2] This anti-adhesive effect disrupts the recruitment of inflammatory cells to sites of angiogenesis, thereby interrupting the cross-talk between inflammation and blood vessel formation that is characteristic of the tumor microenvironment. The inhibition of monocyte adhesion has been demonstrated in both human endothelial cells and mouse brain endothelial cells, with studies indicating that **bigelovin** blocks **IκBα degradation and NF-κB activation**. [2] This mechanism provides a molecular basis for its observed effects on both immunomodulation and angiogenesis inhibition.

Experimental Protocols and Methodologies

Zebrafish Anti-Angiogenesis Assay

The transgenic zebrafish line *Tg(fli1a:EGFP)y1* provides a powerful in vivo model for evaluating anti-angiogenic compounds. The following protocol details the standard methodology for assessing **bigelovin's** effects:

- **Embryo Collection and Maintenance:** Collect zebrafish embryos and maintain them in egg water at 28.5°C. [2] Stage the embryos according to hours post-fertilization (hpf) under a stereomicroscope.
- **Compound Treatment:** Dissolve **bigelovin** in DMSO and dilute to working concentrations (typically 25, 50, and 100 μM) in egg water. [2] Treat embryos from 48 hpf to 96 hpf, with 0.2% v/v DMSO serving as vehicle control.
- **Image Acquisition and Analysis:** Anesthetize embryos with tricaine methane sulfonate and visualize the subintestinal vessels (SIV) using fluorescence microscopy. [2] Capture images of the SIV region and quantify vessel length using image analysis software (e.g., ImageJ).
- **Gene Expression Analysis:** Extract total RNA from pooled zebrafish embryos after treatment. Perform reverse transcription and quantitative PCR to analyze expression of angiogenesis-related genes (Ang2, Tie2). [1] [2]

This model allows direct visualization of anti-angiogenic effects in a complete vertebrate organism with high genetic and physiological similarity to mammalian systems.

Endothelial Cell Tube Formation Assay

The tube formation assay using human microvascular endothelial cells (HMEC-1) models the later stages of angiogenesis, particularly capillary structure formation:

- **Matrix Preparation:** Thaw Growth Factor Reduced Matrigel at 4°C and pipet 50-100 µL into each well of a pre-chilled 96-well plate. [2] Allow to polymerize for 30-60 minutes at 37°C.
- **Cell Seeding and Treatment:** Harvest HMEC-1 cells and seed at a density of $1-2 \times 10^4$ cells per well onto the polymerized Matrigel. Treat cells with varying concentrations of **bigelovin** or vehicle control.
- **Incubation and Imaging:** Incubate cells for 6-12 hours at 37°C with 5% CO₂. Capture images of tube networks using an inverted microscope at 40-100× magnification.
- **Quantification Analysis:** Analyze images for tube formation parameters including number of branches, branch length, and number of meshes using automated image analysis software. [2]

This in vitro assay provides a rapid and quantitative assessment of a compound's ability to interfere with the formation of capillary-like structures by endothelial cells.

Cell Adhesion Molecule Expression Analysis

Evaluation of cell adhesion molecule expression provides mechanistic insights into **bigelovin**'s effects on endothelial cell function:

- **Cell Culture and Treatment:** Culture human endothelial cells (HMEC-1 or HUVEC) in appropriate medium. Treat cells with **bigelovin** at varying concentrations for a predetermined time (typically 4-24 hours). [1] [2]
- **RNA Extraction and RT-qPCR:** Extract total RNA using commercial kits. Synthesize cDNA and perform quantitative PCR using primers specific for ICAM-1, VCAM-1, E-selectin, and appropriate housekeeping genes. [1]
- **Monocyte Adhesion Assay:** Label human monocytes with fluorescent dye (e.g., calcein-AM). Seed labeled monocytes onto confluent endothelial cell monolayers pretreated with **bigelovin**. [2] After co-culture, wash away non-adherent monocytes and quantify adhered monocytes using fluorescence measurement.
- **Data Analysis:** Express results as fold change compared to vehicle control, with statistical significance determined by ANOVA with post-hoc testing. [1] [2]

Therapeutic Potential and Research Implications

The multi-target nature of **bigelovin** presents significant opportunities for cancer therapy development. The compound's simultaneous effects on **angiogenesis, apoptosis, and immunomodulation** position it as a promising candidate for multi-pronged anti-cancer strategies. [1] [3] [4] In preclinical models, **bigelovin** has demonstrated efficacy against various cancer types including colorectal cancer, liver cancer, and leukemia, with in vivo studies showing tumor growth suppression in xenograft models. [3] [4]

Notably, in HCT 116 colorectal cancer xenograft models, **bigelovin** at 20 mg/kg showed **more significant tumor suppression and fewer side effects** than conventional FOLFOX chemotherapy. [3] This promising therapeutic index suggests potential for improved tolerability compared to current standard treatments. The compound's ability to suppress DR5 expression and increase ROS production provides a mechanistic basis for its efficacy, particularly in colorectal cancer models蒂.

For clinical translation, future research should focus on:

- Optimizing drug delivery systems to enhance bioavailability and tumor targeting
- Investigating combination therapies with existing anti-angiogenic agents or immunotherapies
- Conducting detailed toxicological and pharmacokinetic studies in higher animal models
- Exploring structure-activity relationships to develop potentially more potent analogs

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